molecular formula C4H12N2O2S B12976900 2-Methylpropane-2-sulfonohydrazide

2-Methylpropane-2-sulfonohydrazide

Cat. No.: B12976900
M. Wt: 152.22 g/mol
InChI Key: YRSKEEYNISRPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane-2-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a sulfonyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropane-2-sulfonohydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-2-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various sulfonohydrazide derivatives.

Scientific Research Applications

2-Methylpropane-2-sulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonohydrazide derivatives.

    Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylpropane-2-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-2-sulfonyl chloride: A precursor in the synthesis of 2-Methylpropane-2-sulfonohydrazide.

    Sulfonamides: Compounds with similar sulfonyl groups but different functional groups attached to the nitrogen atom.

    Hydrazides: Compounds with similar hydrazide moieties but different substituents on the sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and a hydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-methylpropane-2-sulfonohydrazide

InChI

InChI=1S/C4H12N2O2S/c1-4(2,3)9(7,8)6-5/h6H,5H2,1-3H3

InChI Key

YRSKEEYNISRPQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.